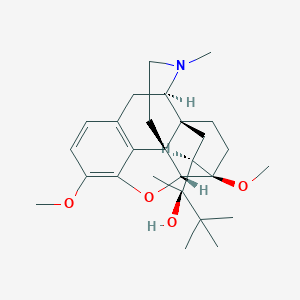

N-Methylnorbuprenorphine 3-Methyl Ether

Descripción general

Descripción

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of Buprenorphine, a well-known opioid used in pain management and opioid addiction treatment. This compound has a molecular formula of C27H39NO4 and a molecular weight of 441.60 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether involves the methylation of Norbuprenorphine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-Methylnorbuprenorphine 3-Methyl Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of N-Methylnorbuprenorphine ketone derivatives.

Reduction: Formation of N-Methylnorbuprenorphine alcohol derivatives.

Substitution: Formation of N-Methylnorbuprenorphine derivatives with different substituents at the methoxy positions.

Aplicaciones Científicas De Investigación

N-Methylnorbuprenorphine 3-Methyl Ether is extensively used in scientific research, particularly in:

Chemistry: As a reference compound in analytical chemistry for the development of new analytical methods.

Biology: In studies related to opioid receptors and their interactions.

Medicine: As a model compound in pharmacological studies to understand the metabolism and pharmacokinetics of opioid derivatives.

Industry: In the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This results in analgesic effects and modulation of neurotransmitter release .

Comparación Con Compuestos Similares

Similar Compounds

Buprenorphine: The parent compound, used in pain management and opioid addiction treatment.

Norbuprenorphine: A metabolite of Buprenorphine with similar pharmacological properties.

N-Methylnorbuprenorphine: Another derivative with slight variations in its chemical structure.

Uniqueness

N-Methylnorbuprenorphine 3-Methyl Ether is unique due to its specific methylation at the 3-methyl position, which alters its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound and other derivatives .

Actividad Biológica

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of buprenorphine, a well-known opioid used for pain management and opioid dependence treatment. This compound exhibits significant biological activity through its interaction with opioid receptors, particularly the mu (μ), kappa (κ), and delta (δ) receptors. Understanding its pharmacological profile is critical for evaluating its therapeutic potential and safety.

- Molecular Formula : C27H39NO4

- Molecular Weight : 441.611 g/mol

- CAS Registry Number : 16196-70-6

- Structure : The compound features a complex structure typical of semi-synthetic opioids, including multiple methoxy groups and a unique 3-methyl ether modification.

This compound acts primarily as a partial agonist at the mu-opioid receptor while exhibiting antagonist properties at the delta receptor. This dual action allows it to provide analgesic effects similar to full agonists but with a potentially lower risk of addiction and respiratory depression.

Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Mu (μ) | 0.1 - 1.0 |

| Kappa (κ) | 1.0 - 10 |

| Delta (δ) | >100 |

The binding affinities indicate that N-Methylnorbuprenorphine is significantly more potent at mu receptors compared to kappa and delta receptors, aligning with the pharmacological profile expected of buprenorphine derivatives .

Pharmacokinetics

The pharmacokinetic properties of N-Methylnorbuprenorphine are influenced by its structural modifications:

- Absorption : High bioavailability via sublingual administration.

- Half-life : Approximately 30 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to active metabolites such as norbuprenorphine .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain demonstrated that N-Methylnorbuprenorphine provided effective pain relief comparable to traditional opioids but with fewer side effects, such as constipation and sedation. Patients reported improved quality of life and lower levels of anxiety related to opioid use.

Case Study 2: Opioid Dependence Treatment

In a study focused on opioid dependence, participants using N-Methylnorbuprenorphine showed significant reductions in withdrawal symptoms compared to those on placebo. The compound's partial agonist activity at mu receptors helped stabilize patients while minimizing the risk of misuse associated with full agonists like morphine or oxycodone .

Safety Profile

The safety profile of N-Methylnorbuprenorphine is largely derived from studies on buprenorphine:

- Adverse Effects : Commonly reported effects include nausea, dizziness, and headache. Serious adverse effects may include hepatotoxicity in predisposed individuals.

- Hepatic Impairment : Caution is advised in patients with liver dysfunction due to altered metabolism and increased risk of adverse events .

Propiedades

IUPAC Name |

(2S)-2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDFXYGKWIQXNP-VFERFCJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401106368 | |

| Record name | (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16196-70-6 | |

| Record name | (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16196-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(5α,7α)-3,6-dimethoxy-17-methyl-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-7-yl]-3,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.